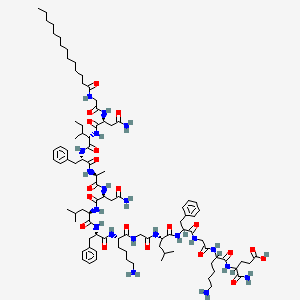
4-Metil-2-(piperidin-1-il)quinolina
Descripción general
Descripción
ML204 es un compuesto orgánico sintético conocido por su potente e inhibitoria selectiva de los canales iónicos de receptor potencial transitorio canónico 4 y 5 (TRPC4 y TRPC5) . Estos canales son canales de cationes no selectivos permeables al calcio involucrados en diversas funciones fisiológicas, incluida la contractilidad del músculo liso y la transmisión sináptica . ML204 se ha identificado como una herramienta valiosa para investigar las funciones del canal TRPC4 y tiene posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
ML204 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
ML204 ejerce sus efectos inhibiendo selectivamente los canales TRPC4 y TRPC5 . Bloquea el aumento del calcio intracelular mediado por estos canales, modulando así diversos procesos fisiológicos . El compuesto interactúa directamente con los canales TRPC4, en lugar de interferir con las vías de transducción de señales .
Compuestos Similares:
Englerin A: Un activador selectivo de los canales TRPC4 y TRPC5.
Inhibidores de TRPC6: Compuestos que inhiben selectivamente los canales TRPC6 pero tienen menos selectividad para TRPC4 y TRPC5.
Singularidad de ML204: ML204 es único debido a su alta selectividad para los canales TRPC4 y TRPC5, con una selectividad de 19 veces contra TRPC6 . Esta selectividad lo convierte en una excelente herramienta para estudiar las funciones específicas de los canales TRPC4 y TRPC5 sin afectar otros canales TRP o canales iónicos activados por voltaje .
Análisis Bioquímico
Biochemical Properties
It is known that quinoline-containing compounds can act as potent inhibitors for c-MET in both in vitro and in vivo target modulation studies . This suggests that 4-Methyl-2-(piperidin-1-yl)quinoline may interact with enzymes and proteins involved in these pathways.
Cellular Effects
For instance, piperine, a piperidine derivative, has been found to have powerful antioxidant action and activity against cancer, inflammation, hypertension, and asthma .
Molecular Mechanism
It is known that piperidine derivatives can perform several biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Dosage Effects in Animal Models
It is known that piperidine derivatives can have antidepressant-like effects when given to mice with chronic mild stress .
Metabolic Pathways
It is known that piperidine derivatives can inhibit the tubulin polymerization , suggesting that 4-Methyl-2-(piperidin-1-yl)quinoline may interact with enzymes or cofactors involved in these pathways.
Transport and Distribution
It is known that piperidine derivatives can bind to ctDNA via intercalation , suggesting that 4-Methyl-2-(piperidin-1-yl)quinoline may interact with transporters or binding proteins.
Subcellular Localization
It is known that piperidine derivatives can perform several biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein , suggesting that 4-Methyl-2-(piperidin-1-yl)quinoline may be localized to the mitochondria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de ML204 implica la reacción de 4-metilquinolina con piperidina en condiciones específicas . La reacción generalmente requiere un solvente como etanol o dimetilsulfóxido (DMSO) y puede involucrar calentamiento o asistencia ultrasónica para lograr la disolución completa .
Métodos de Producción Industrial: La producción industrial de ML204 sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra el control cuidadoso de las condiciones de reacción para garantizar una alta pureza y rendimiento. El compuesto a menudo se produce en forma de aceite y se puede disolver en solventes como etanol o DMSO para su uso posterior .
Análisis De Reacciones Químicas
Tipos de Reacciones: ML204 principalmente experimenta reacciones de sustitución debido a su estructura de quinolina. También puede participar en reacciones que involucran su parte de piperidina .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: ML204 puede reaccionar con varios nucleófilos en condiciones suaves, a menudo en presencia de una base.
Oxidación y Reducción: Si bien es menos común, ML204 puede experimentar reacciones de oxidación o reducción en condiciones específicas.
Productos Principales: Los productos principales de estas reacciones dependen de los reactivos y las condiciones utilizadas. Por ejemplo, las reacciones de sustitución con nucleófilos pueden producir derivados con grupos funcionales modificados .
Comparación Con Compuestos Similares
Englerin A: A selective activator of TRPC4 and TRPC5 channels.
TRPC6 Inhibitors: Compounds that selectively inhibit TRPC6 channels but have less selectivity for TRPC4 and TRPC5.
Uniqueness of ML204: ML204 is unique due to its high selectivity for TRPC4 and TRPC5 channels, with a 19-fold selectivity against TRPC6 . This selectivity makes it an excellent tool for studying the specific functions of TRPC4 and TRPC5 channels without affecting other TRP channels or voltage-gated ion channels .
Propiedades
IUPAC Name |
4-methyl-2-piperidin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-12-11-15(17-9-5-2-6-10-17)16-14-8-4-3-7-13(12)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYRQXDHKXGTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282438 | |
| Record name | 4-methyl-2-(piperidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-86-1 | |
| Record name | 4-Methyl-2-(1-piperidinyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 25850 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5465-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-2-(piperidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5465-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)




